3-(benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline

Description

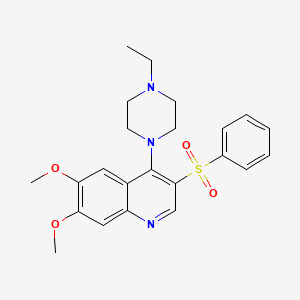

3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline is a synthetic quinoline derivative characterized by a benzenesulfonyl group at the 3-position, a 4-ethylpiperazine substituent at the 4-position, and methoxy groups at the 6- and 7-positions of the quinoline core. This compound belongs to a class of molecules designed for targeted biological activity, leveraging structural features such as the sulfonyl group for enhanced binding affinity and the ethylpiperazine moiety for improved solubility and pharmacokinetics .

Properties

IUPAC Name |

3-(benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4S/c1-4-25-10-12-26(13-11-25)23-18-14-20(29-2)21(30-3)15-19(18)24-16-22(23)31(27,28)17-8-6-5-7-9-17/h5-9,14-16H,4,10-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQXJJMSWBIHQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline typically involves multiple steps:

Formation of the Quinoline Core

Starting from an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or Doebner-von Miller reaction, involving the cyclization of a benzene ring with an appropriate reactant.

Chemical Reactions Analysis

Types of Reactions

Oxidation

The compound can undergo oxidation reactions, particularly at the quinoline core and the methoxy groups. Common reagents include KMnO4 or H2O2 under acidic or basic conditions.

Reduction

Reduction reactions can target the sulfonyl group and piperazine nitrogen, using agents like LiAlH4 or NaBH4.

Substitution

Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings and the piperazine nitrogen. Typical reagents include halides, sulfonates, and nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: : KMnO4, H2O2, AcOH

Reduction: : LiAlH4, NaBH4

Substitution: : Alkyl halides, sulfonates, amines, alcohols

Major Products

Oxidation products may include quinoline N-oxides and sulfoxides.

Reduction products often yield secondary amines or alcohol derivatives.

Substitution reactions result in variously substituted derivatives, depending on the reagent used.

Scientific Research Applications

Anticancer Activity

Research has indicated that quinoline derivatives exhibit anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that modifications on the quinoline scaffold can enhance its cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The sulfonamide group in this compound contributes to its antimicrobial activity. Compounds with similar structures have shown effectiveness against a range of bacterial strains. The presence of the piperazine moiety is known to enhance the bioactivity of sulfonamides, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of drug candidates. The incorporation of the benzenesulfonyl and piperazine groups into the quinoline framework has been shown to influence pharmacological properties significantly. SAR studies indicate that variations in substituents can lead to changes in potency and selectivity against specific biological targets .

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Benzenesulfonyl | Enhances antimicrobial activity | |

| 4-Ethylpiperazine | Increases cytotoxicity | |

| Dimethoxy groups | Modulates lipophilicity |

Central Nervous System (CNS) Disorders

The piperazine component of the compound is known for its neuroactive properties, making it a potential candidate for treating CNS disorders such as anxiety and depression. Compounds with similar structures have been investigated for their anxiolytic effects, suggesting that this compound may also exhibit such properties .

Anti-inflammatory Effects

Research indicates that quinoline derivatives can possess anti-inflammatory properties. The modification of the quinoline structure with sulfonamide groups may enhance these effects, offering potential therapeutic benefits in conditions characterized by inflammation .

Case Study: Anticancer Properties

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized various quinoline derivatives and assessed their anticancer activities against human cancer cell lines. The results indicated that compounds bearing the benzenesulfonyl group exhibited significant cytotoxicity, particularly against breast cancer cells .

Case Study: Antimicrobial Efficacy

A comprehensive evaluation of sulfonamide derivatives revealed that those incorporating piperazine displayed enhanced activity against resistant strains of Staphylococcus aureus. This finding underscores the importance of structural modifications in developing effective antimicrobial agents .

Mechanism of Action

The biological activity of 3-(benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline is largely due to its ability to interact with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the benzenesulfonyl group can form covalent bonds with protein targets. The piperazine moiety can enhance membrane permeability, aiding in the compound's efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the quinoline core, piperazine ring, or sulfonyl group, leading to variations in molecular weight, solubility, and biological activity. Below is a detailed comparison based on evidence:

Table 1: Key Structural and Functional Comparisons

Key Observations

Impact of Piperazine Substituents :

- The ethyl group in the target compound’s piperazine ring (vs. benzyl or methyl in analogs) likely balances lipophilicity and solubility, critical for membrane permeability and target engagement. For example, L-765314’s bulky piperazine substituents enhance α1b receptor selectivity, while YPC-21817’s ethylpiperazine optimizes kinase inhibition .

- Fluorinated piperazines (e.g., in C769-1355) may improve metabolic stability and binding affinity due to fluorine’s electronegativity .

Role of the Sulfonyl Group :

- The benzenesulfonyl group in the target compound (vs. 4-chlorobenzenesulfonyl in C769-1355) suggests a trade-off between steric bulk and electronic effects. Chlorine substitution often enhances receptor binding but may reduce solubility .

Methoxy and Quinoline Core Modifications: 6,7-Dimethoxy groups are conserved in multiple analogs (e.g., L-765314, 6f) and are associated with π-π stacking interactions in receptor binding . Replacement of quinoline with imidazopyridazine (YPC-21817) shifts activity toward kinase inhibition, highlighting the core structure’s role in target specificity .

Biological Activity Trends: Quinoline derivatives with 4-ethylpiperazine and sulfonyl groups (target compound and YPC-21817) show promise in kinase inhibition, whereas analogs with bulkier piperazines (e.g., L-765314) excel in receptor antagonism .

Biological Activity

3-(benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The compound features a quinoline backbone with modifications that enhance its biological properties. The structure can be represented as follows:

- Chemical Formula : C₁₈H₂₃N₃O₄S

- Molecular Weight : 373.45 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

-

Inhibition of Carbonic Anhydrases (CAs) :

- Research indicates that quinoline derivatives can inhibit carbonic anhydrase isoforms, which play crucial roles in physiological processes such as respiration and acid-base balance. Specifically, studies have shown that compounds similar to this compound exhibit inhibitory effects on human carbonic anhydrase isoforms I and II, with inhibition constants () in the micromolar range .

-

Antitumor Activity :

- The compound is also explored for its potential as an antitumor agent. It serves as an intermediate in the synthesis of drugs like cabozantinib and tivozanib, which are used in the treatment of renal cell carcinoma . These drugs target multiple receptors including PDGFR and c-Kit, suggesting that derivatives of this compound could have similar multitargeting capabilities.

-

Antimicrobial Properties :

- Quinoline derivatives are known for their antimicrobial activity. The specific interactions of this compound with bacterial enzymes and pathways have yet to be fully elucidated but are an area of ongoing research.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.